2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
Description
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (hereafter referred to as Compound A) is a thienopyrimidine derivative with a molecular formula of C₂₆H₂₄ClN₃O₂S₂ and an average mass of 510.067 Da . Its structure features a cyclopenta-thienopyrimidine core substituted with a 4-chlorophenyl group, a sulfanyl-linked acetamide moiety, and a 2-ethyl-6-methylphenyl substituent.
Properties
Molecular Formula |
C26H24ClN3O2S2 |
|---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O2S2/c1-3-16-7-4-6-15(2)23(16)28-21(31)14-33-26-29-24-22(19-8-5-9-20(19)34-24)25(32)30(26)18-12-10-17(27)11-13-18/h4,6-7,10-13H,3,5,8-9,14H2,1-2H3,(H,28,31) |
InChI Key |
AVGZODOOPCQZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(2-Ethyl-6-Methylphenyl)Acetamide
2-Ethyl-6-methylaniline is acylated with acetyl chloride under Schotten-Baumann conditions:
Reaction Setup:
Thiol-Acetamide Coupling
The thiolated pyrimidinone core reacts with N-(2-ethyl-6-methylphenyl)acetamide via a disulfide intermediate:
Oxidative Coupling:
-
Reagent: Iodine (0.1 eq) in DMF
-
Conditions: Room temperature, 24 hours
-
Mechanism: Radical-mediated S–S bond formation followed by thiol-disulfide exchange
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| Pd/C | MeOH | 40 | 25 | 96 |
| PtO₂ | EtOAc | 50 | 30 | 89 |
Purification and Characterization
Final purification is achieved via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding a white crystalline solid. Key characterization data include:
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 7.32 (d, J = 8.4 Hz, 2H, Ar–H), 6.95 (s, 1H, NH), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).
-
HRMS (ESI): m/z calculated for C₃₀H₂₇ClN₃O₂S₂ [M+H]⁺: 568.1124; found: 568.1126.
Challenges and Mitigation Strategies
-
Low Cyclocondensation Yields:
-
Thiol Oxidation:
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a novel thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by a thieno[2,3-d]pyrimidine core. Its molecular formula is with a molecular weight of 464 g/mol. The presence of a 4-chlorophenyl group and a sulfanyl moiety contributes to its unique biological profile.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O3S2 |
| Molecular Weight | 464 g/mol |
| IUPAC Name | 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds structurally similar to our target compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of related thienopyrimidine derivatives against multiple cancer cell lines (MCF-7, HCT-116, and PC-3). The results indicated that certain derivatives exhibited IC50 values ranging from 3.83 to 11.94 μM , demonstrating their effectiveness in inhibiting cell proliferation through mechanisms such as apoptosis and cell cycle arrest .
The biological activity of the compound is primarily attributed to its interaction with key molecular targets involved in cancer progression:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor growth and metastasis.
- PI3K Pathway Modulation : The inhibition of the PI3K/Akt pathway has been linked to enhanced apoptosis in cancer cells.
Antioxidant Activity
In addition to anticancer properties, thienopyrimidine derivatives have demonstrated antioxidant activity. This is crucial for mitigating oxidative stress in cells, which is often linked to cancer development.
Research Findings
A study reported that certain derivatives exhibited moderate antioxidant activity with IC50 values comparable to known antioxidants . This suggests that the compound may also contribute to cellular protection against oxidative damage.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound.
Absorption and Distribution
Studies indicate that thienopyrimidine derivatives generally exhibit good gastrointestinal absorption and moderate blood-brain barrier permeability.
Toxicity Profile
Toxicity assessments using normal cell lines (e.g., BJ-1) revealed that some derivatives had lower cytotoxicity compared to established chemotherapeutics like doxorubicin. For instance:
Comparison with Similar Compounds
Substituent Impact Analysis:
- Alkyl vs. Methyl Groups : Compound A ’s 2-ethyl-6-methylphenyl group provides steric bulk and lipophilicity, which may improve membrane permeability compared to the 2,5-dimethylphenyl analogue ().
- Heterocyclic Moieties : The 2,3-dihydrobenzodioxin substituent () introduces an oxygen-rich ring system, likely improving metabolic stability but altering electronic properties compared to purely aromatic substituents.
Physical and Chemical Properties
- Molecular Weight: Compound A (510.067 Da) is larger than analogues like N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (474.06 Da, ), which may influence pharmacokinetics (e.g., absorption, half-life).
- Melting Points : While data for Compound A is unavailable, related compounds exhibit melting points ranging from 197–198°C () to 230°C (), reflecting differences in crystallinity driven by substituent polarity.
Q & A
Q. What experimental design principles address reproducibility challenges in multi-step synthesis?
- Framework:
- Design of Experiments (DOE): Use factorial designs to assess interactions between variables (e.g., temperature vs. catalyst loading).
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress in real time.
- Example: cites DOE reducing optimization experiments by 60% in similar thienopyrimidine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
